Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C15H17NO3. It is a bicyclic structure that contains a nitrogen atom, making it a nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method involves the use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes based on enamine/iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity under mild and operationally simple conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free conditions and organic bases can facilitate the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen-containing bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar bicyclic structure but contains an additional nitrogen atom.
tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: Another similar compound with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a benzyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-8-13-7-6-12(14)9-16(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLWQXAZCZAMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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